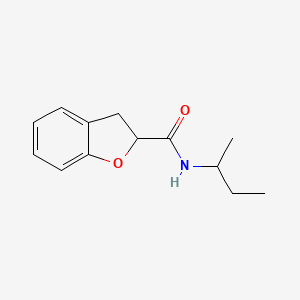![molecular formula C18H22N2O2 B7514388 N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide, also known as PAC-1, is a small molecule that has been shown to have potential as an anticancer agent. It was first synthesized in 2005 by researchers at the University of Illinois at Urbana-Champaign, and since then, it has been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment.
作用机制
The mechanism of action of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide involves the activation of procaspase-3, which is a key component of the apoptosis pathway. Procaspase-3 is a proenzyme that is activated by cleavage to form caspase-3, which is a protease that is responsible for the cleavage of a number of different proteins involved in the apoptosis pathway. N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to induce the activation of procaspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and it has also been shown to have anti-inflammatory activity. These effects are thought to be related to the ability of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide to interact with a number of different proteins and enzymes in the body.
实验室实验的优点和局限性
One advantage of using N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide in lab experiments is that it is a relatively small molecule that can be easily synthesized using standard laboratory techniques. This makes it a cost-effective and accessible tool for researchers studying the apoptosis pathway and potential anticancer agents. However, one limitation of using N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide is that its mechanism of action is not yet fully understood, and further research is needed to determine its potential applications in cancer treatment.
未来方向
There are a number of different future directions for research on N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide. One potential avenue is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide and how it can be optimized for use in cancer treatment.
合成方法
The synthesis of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with pyrrolidine to form a Schiff base. This intermediate is then reacted with cyclohexanone to form the desired product, N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide. The synthesis of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide is typically carried out using standard laboratory techniques and equipment.
科学研究应用
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide has been shown to have promising anticancer activity in a number of different cancer cell lines, including pancreatic, breast, and lung cancer cells. It has been suggested that N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide works by inducing apoptosis, or programmed cell death, in cancer cells. This mechanism of action is thought to be related to the ability of N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide to activate a protein called procaspase-3, which is involved in the apoptosis pathway.
属性
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(14-8-2-1-3-9-14)19-16-11-5-4-10-15(16)18(22)20-12-6-7-13-20/h1-2,4-5,10-11,14H,3,6-9,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSOPUSZDMLKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B7514333.png)






![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)

![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)